molecular formula C21H20N2O2 B11241973 1-benzyl-N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

1-benzyl-N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B11241973
M. Wt: 332.4 g/mol
InChI Key: AXBIGJYIVBCOPN-UHFFFAOYSA-N
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Description

1-benzyl-N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a dimethylphenyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine, 2,5-dimethylbenzaldehyde, and ethyl acetoacetate.

    Condensation Reaction: The first step involves the condensation of benzylamine with 2,5-dimethylbenzaldehyde in the presence of a suitable catalyst, such as piperidine, to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the dihydropyridine ring.

    Amidation: The final step involves the amidation of the dihydropyridine intermediate with a suitable carboxylic acid derivative, such as benzoyl chloride, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: The benzyl and dimethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-benzyl-N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be useful in the treatment of cardiovascular diseases.

    Pharmacology: The compound is investigated for its potential neuroprotective and anti-inflammatory properties.

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with calcium channels in the cell membrane. By binding to these channels, the compound inhibits the influx of calcium ions, which can lead to vasodilation and reduced blood pressure. Additionally, its neuroprotective effects may be mediated through the inhibition of oxidative stress and inflammation pathways.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.

    Nicardipine: A dihydropyridine calcium channel blocker with applications in cardiovascular medicine.

Uniqueness

1-benzyl-N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern on the dihydropyridine ring, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives. Its potential neuroprotective and anti-inflammatory effects also set it apart from other compounds in this class.

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

1-benzyl-N-(2,5-dimethylphenyl)-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C21H20N2O2/c1-15-10-11-16(2)19(13-15)22-20(24)18-9-6-12-23(21(18)25)14-17-7-4-3-5-8-17/h3-13H,14H2,1-2H3,(H,22,24)

InChI Key

AXBIGJYIVBCOPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3

Origin of Product

United States

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